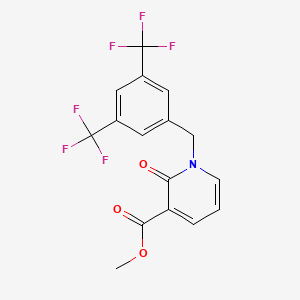

Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Description

Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a fluorinated pyridine derivative with a substituted benzyl group. This compound is of interest in medicinal chemistry for its structural similarity to ligands targeting G protein-coupled receptors (GPCRs) or ion channels, particularly those involving neurokinin (NK) or tachykinin pathways .

Properties

IUPAC Name |

methyl 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F6NO3/c1-26-14(25)12-3-2-4-23(13(12)24)8-9-5-10(15(17,18)19)7-11(6-9)16(20,21)22/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAYLZCBPPTDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)benzyl bromide, which is then reacted with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may exhibit activity against various biological targets, particularly in the treatment of neurodegenerative diseases and cancer. Research indicates that derivatives of pyridinecarboxylates often possess anti-inflammatory and anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective effects of pyridine derivatives, methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate demonstrated significant inhibition of neuronal cell death induced by oxidative stress. The mechanism involved the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .

- Anticancer Activity : Another investigation focused on the compound's cytotoxic effects against various cancer cell lines. Results showed that it inhibited cell growth in a dose-dependent manner, with a notable effect on breast and lung cancer cells. The study attributed this activity to the compound's ability to induce apoptosis through the activation of caspase pathways .

Agrochemicals

Pesticidal Properties

The compound's trifluoromethyl groups enhance its lipophilicity, making it a candidate for development as an agrochemical. Research has indicated that similar compounds exhibit herbicidal and insecticidal activities. Preliminary studies have shown that this compound can effectively control certain pest populations while being less toxic to beneficial insects .

Field Trials

Field trials conducted to evaluate its efficacy as a pesticide revealed promising results. The compound demonstrated effective pest control in crops without significant phytotoxicity, suggesting its potential for use in sustainable agriculture practices .

Materials Science

Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties. Research into polymer composites has shown that adding this compound can improve thermal stability and mechanical strength due to its strong intermolecular interactions .

Applications in Coatings

In coatings technology, the compound has been explored for its potential to impart water-repellency and chemical resistance to surfaces. Laboratory tests indicate that coatings formulated with this compound exhibit superior durability compared to traditional formulations .

Mechanism of Action

The mechanism of action of Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active agents, particularly those with trifluoromethyl-substituted aromatic systems and heterocyclic cores. Below is a detailed comparison based on available

Structural Analogues with Trifluoromethyl-Benzyl Groups

L-742694 (2(S)-([3,5-bis{trifluoromethyl}benzyl]-oxy)-3(S)-phenyl-4-([3-oxo-1,2,4-triazol-5-yl]methyl)morpholine):

- Key Differences : Replaces the pyridinecarboxylate core with a morpholine-triazole system.

- Pharmacological Activity : Acts as a neurokinin-1 (NK1) receptor antagonist, with higher receptor affinity due to the morpholine-triazole moiety .

- Lipophilicity : Similar logP values (~3.5–4.0) due to shared trifluoromethyl groups.

Aprepitant (Emend) :

Pyridinecarboxylate Derivatives

- LY303870 (Lanepitant): Structure: Features a pyridinecarboxylate core but substitutes the trifluoromethyl-benzyl group with a methoxybenzyl-acetylamino system. Activity: NK2 receptor antagonist with moderate oral bioavailability. The lack of trifluoromethyl groups reduces its metabolic stability compared to the target compound .

- SR140333: Structure: Combines a piperidine-quinoline system with dichlorophenyl groups. Activity: Potent NK1 antagonist with nanomolar affinity. The chlorine substituents enhance receptor binding but increase toxicity risks compared to trifluoromethyl groups .

Pharmacokinetic and Physicochemical Properties

| Compound | Core Structure | Substituents | logP | Receptor Target | Key Advantages/Disadvantages |

|---|---|---|---|---|---|

| Target Compound | Pyridinecarboxylate | 3,5-bis(trifluoromethyl)benzyl | ~3.8 | NK1 (hypothesized) | High lipophilicity; potential metabolic instability due to ester linkage |

| L-742694 | Morpholine-triazole | 3,5-bis(trifluoromethyl)benzyl | ~4.0 | NK1 | Enhanced receptor affinity; stable morpholine core |

| Aprepitant | Triazolone | 3,5-bis(trifluoromethyl)phenyl | ~3.5 | NK1 | Clinically approved; optimized pharmacokinetics |

| LY303870 | Pyridinecarboxylate | Methoxybenzyl-acetylamino | ~2.9 | NK2 | Moderate bioavailability; lower metabolic stability |

Research Findings and Limitations

- Target Compound: Limited published data exist on its specific receptor binding or in vivo efficacy. Its ester group may render it susceptible to hydrolysis, unlike Aprepitant’s triazolone core .

- Electron-Withdrawing Groups : The 3,5-bis(trifluoromethyl)benzyl group in the target compound and L-742694 improves membrane permeability but may increase off-target interactions compared to chlorine-substituted analogues like SR140333 .

Biological Activity

Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS No. 338781-42-3) is a synthetic compound characterized by its unique trifluoromethyl-substituted benzyl group and a pyridinecarboxylate moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antitumor and antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of 379.25 g/mol. It exhibits a predicted density of 1.450 g/cm³ and a boiling point around 405.8 °C . The structural uniqueness provided by the trifluoromethyl groups contributes to its lipophilicity and biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant pharmacological activities. The following sections summarize the biological activities attributed to this compound.

Antitumor Activity

Several studies have investigated the antitumor potential of pyridine derivatives. For instance, compounds with similar pyridinecarboxylate frameworks have shown activity against various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of similar pyridine derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant antitumor activity .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been documented. Trifluoromethyl-substituted aromatic compounds often display enhanced antimicrobial efficacy due to their ability to disrupt microbial membranes.

Research Findings:

A comparative study highlighted that derivatives with trifluoromethyl groups demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with cellular processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained by its structure:

| Structural Feature | Biological Implication |

|---|---|

| Trifluoromethyl groups | Increase lipophilicity and membrane permeability |

| Pyridine ring | Contributes to receptor binding and biological activity |

| Carbonyl group | Essential for interaction with biological targets |

Q & A

Q. What are the typical synthetic routes for preparing Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate, and what key reaction parameters influence yield?

Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves benzylation of a pyridone precursor using 3,5-bis(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ or NaH). Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of the trifluoromethyl-substituted benzyl group.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve benzylation efficiency.

Yields are typically moderate (50–70%), with purity >95% achievable via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized using spectroscopic methods?

Answer: Critical spectroscopic data include:

- ¹H NMR :

- Aromatic protons (3,5-bis(trifluoromethyl)benzyl): δ 7.8–8.1 ppm (m, 3H).

- Pyridone H-5: δ ~6.7 ppm (t, J = 6.8 Hz).

- Methylene (-CH₂-): δ ~5.3 ppm (s, 2H).

- ¹³C NMR :

- Carbonyl (C=O): δ ~164 ppm.

- Trifluoromethyl carbons: δ ~122 ppm (q, J = 270 Hz).

- IR : Strong C=O stretches at ~1700 cm⁻¹.

Discrepancies in peak splitting (e.g., pyridone H-4/H-6) may arise from steric hindrance by trifluoromethyl groups .

Q. What are the critical physical properties influencing experimental design?

Answer: Key properties include:

- Melting Point : 128–130°C (similar to analogs in ).

- Solubility : Soluble in DMSO, DMF; sparingly soluble in water.

- Stability : Hygroscopic; store under inert gas at −20°C to prevent hydrolysis of the ester group.

These properties dictate solvent selection for reactions (e.g., DMSO for solubility) and storage protocols .

Advanced Research Questions

Q. How can synthesis be optimized to improve regioselectivity and purity?

Answer:

- Regioselectivity : Use directing groups (e.g., methyl ester at C-3) to control benzylation. Computational modeling (DFT) predicts favorable sites for nucleophilic attack.

- Purity : Replace traditional column chromatography with preparative HPLC (C18 column, acetonitrile/water) for higher resolution.

- Yield : Optimize stoichiometry (1.2–1.5 equiv benzylating agent) and reaction time (12–24 hrs) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

- Tautomerism : The 2-oxo-1,2-dihydropyridine core may exhibit keto-enol tautomerism, altering peak positions. Confirm via ¹H-¹³C HMBC to trace coupling pathways.

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted benzyl halide).

- Dynamic Effects : Variable-temperature NMR (25–80°C) can identify conformational changes affecting splitting patterns .

Q. How do electron-withdrawing trifluoromethyl groups influence reactivity in further functionalization?

Answer:

- Electrophilicity : The trifluoromethyl groups increase electron deficiency at the pyridone ring, enhancing susceptibility to nucleophilic attack at C-4/C-6.

- Steric Effects : Bulky substituents reduce accessibility to C-5.

- Case Study : In analogs, trifluoromethyl groups lower HOMO energy by ~1.5 eV (DFT calculations), favoring radical-mediated reactions over ionic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.